Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate
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Overview
Description
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Heck reaction, which is also palladium-catalyzed and involves the coupling of an aryl halide with an alkene . This reaction is particularly useful for forming carbon-carbon bonds and can be used to introduce the 2,4-dimethoxyphenyl group onto the nicotinic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 3-(5-amino-2,4-dimethoxyphenyl)propanoate
- 5-Amino-pyrazoles
Uniqueness
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is unique due to its specific substitution pattern and the presence of both a nicotinate and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique substitution pattern that enhances its lipophilicity and receptor binding capabilities, which are critical for its biological activity. Its structure can be represented as follows:
- Chemical Formula : C15H17N1O3
- Molecular Weight : 273.30 g/mol
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung) | 10.35 | |
MCF-7 (Breast) | 7.15 | |
HeLa (Cervical) | 12.16 | |
HT29 (Colon) | 11.44 | |
HCT-116 (Colon) | 5.44 |
These values suggest that the compound is particularly effective against the HCT-116 cell line, indicating a potential for therapeutic application in colorectal cancer treatments.
The mechanism by which this compound exerts its cytotoxic effects involves cell cycle arrest. Studies have shown that it induces S and G2/M phase arrest in A549 cells, suggesting that it may interfere with DNA synthesis and mitotic processes, distinguishing its action from traditional chemotherapeutic agents like 5-fluorouracil, which primarily affects the S phase .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for several bacteria:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 125 | |
Escherichia coli | 100 | |
Enterococcus faecalis | 78.12 |
The compound shows promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.
Case Study 1: Cytotoxicity in Cancer Research
A study conducted on the cytotoxic effects of various nicotinic derivatives, including this compound, revealed that this compound significantly inhibited tumor cell proliferation across multiple cancer types. The research utilized the MTT assay to measure cell viability post-treatment and confirmed the compound's effectiveness through dose-response curves.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents derived from plant extracts, this compound was evaluated for its efficacy against common pathogens. The study concluded that the compound exhibited superior antibacterial properties compared to standard antibiotics, suggesting its utility in developing new antimicrobial therapies .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)7-8-14(17-10)13-6-5-11(19-2)9-15(13)20-3/h5-9H,1-4H3 |
InChI Key |
KZBMVQQSWFLZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
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